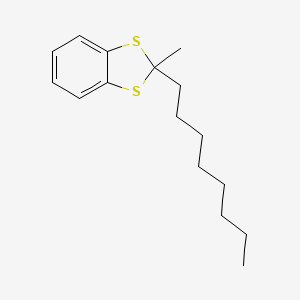
1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine is a unique organosilicon compound characterized by its two trimethylsilyl groups attached to a dihydrodiazocine ring
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine can be synthesized through the reaction of 1,4-diazocine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods:
化学反应分析
Types of Reactions: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like tetrabutylammonium fluoride can facilitate the substitution of trimethylsilyl groups.
Major Products Formed:
Oxidation: Oxidized derivatives of the dihydrodiazocine ring.
Reduction: Simplified silane compounds.
Substitution: Various functionalized derivatives depending on the substituent introduced.
科学研究应用
1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or facilitate the transfer of silyl groups to other molecules. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.
相似化合物的比较
- 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine
- 1,4-Bis(trimethylsilyl)-1,3-butadiyne
- 1,4-Bis(trimethylsilyl)-1,4-dihydropyridine
Comparison: 1,4-Bis(trimethylsilyl)-1,4-dihydro-1,4-diazocine is unique due to its dihydrodiazocine ring structure, which imparts distinct reactivity compared to other similar compounds. For instance, 1,4-Bis(trimethylsilyl)-1,3-butadiyne is primarily used in polymer synthesis, while 1,4-Bis(trimethylsilyl)-1,4-dihydropyrazine is a precursor for carbon materials .
属性
CAS 编号 |
72160-98-6 |
|---|---|
分子式 |
C12H24N2Si2 |
分子量 |
252.50 g/mol |
IUPAC 名称 |
trimethyl-(4-trimethylsilyl-1,4-diazocin-1-yl)silane |
InChI |
InChI=1S/C12H24N2Si2/c1-15(2,3)13-9-7-8-10-14(12-11-13)16(4,5)6/h7-12H,1-6H3 |
InChI 键 |
FFDWNSFYAHCYIO-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)N1C=CC=CN(C=C1)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[2-(Prop-2-en-1-yl)oxiran-2-yl]propyl}(tripropyl)stannane](/img/structure/B14476616.png)
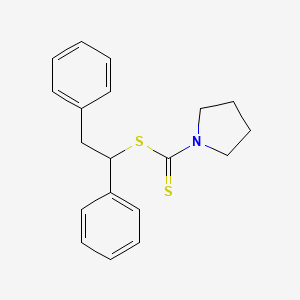
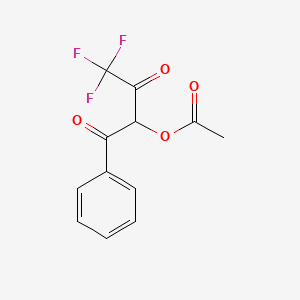
![1,1',1''-{[(2,2-Diethoxyethyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14476632.png)
![Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate](/img/structure/B14476642.png)
![D-Glucitol, 1,1',1''-[3,3',3''-[(methylstannylidyne)tris(thio)]tris[propanoate]]](/img/structure/B14476649.png)
![3-[4-(Hexadecyloxy)-3-methoxyphenyl]prop-2-enal](/img/structure/B14476656.png)
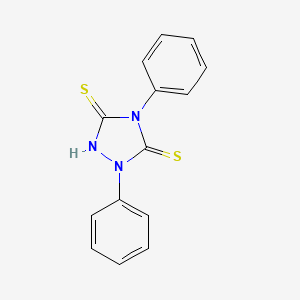
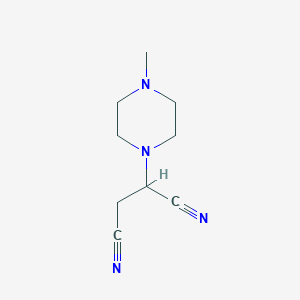

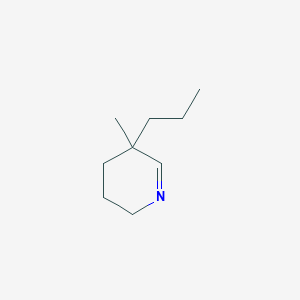
![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)

